

# A Technical Guide to MOG(35-55) for Modeling Autoimmune Neuroinflammation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MOG(35-55)

Cat. No.: B612354

[Get Quote](#)

## Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical protein found exclusively in the central nervous system (CNS), where it is located on the outer surface of myelin sheaths and oligodendrocytes.<sup>[1]</sup> The peptide fragment spanning amino acids 35-55 of MOG (**MOG(35-55)**) is a well-established immunodominant epitope used to induce Experimental Autoimmune Encephalomyelitis (EAE) in specific mouse strains, most notably C57BL/6.<sup>[2][3]</sup> EAE is the most widely studied animal model for multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the CNS.<sup>[4][5][6]</sup> Immunization with **MOG(35-55)** triggers a robust autoimmune response characterized by CNS inflammation, demyelination, and axonal damage, closely mimicking the pathological hallmarks of MS.<sup>[7][8]</sup> This makes the **MOG(35-55)** EAE model an indispensable tool for investigating disease pathogenesis and for the preclinical evaluation of potential therapeutic agents.<sup>[4][9]</sup>

## Mechanism of MOG(35-55)-Induced Neuroinflammation

The induction of EAE with **MOG(35-55)** initiates a complex cascade of immunological events. The peptide, when emulsified with an adjuvant like Complete Freund's Adjuvant (CFA), is taken up by antigen-presenting cells (APCs). These APCs process the **MOG(35-55)** peptide and present it to CD4+ T helper cells. This interaction, particularly in the presence of specific cytokines, drives the differentiation of naive T cells into pathogenic T helper 1 (Th1) and T helper 17 (Th17) cells.<sup>[10]</sup>

Th17 cells, along with Th1 cells, are considered critical effectors in the pathogenesis of **MOG(35-55)**-induced EAE.[\[11\]](#)[\[12\]](#) These activated, myelin-reactive T cells migrate from the periphery, cross the compromised blood-brain barrier (BBB), and infiltrate the CNS. Within the CNS, they are reactivated upon encountering MOG antigen, leading to the release of a storm of pro-inflammatory cytokines, including Interleukin-17 (IL-17), Interferon-gamma (IFN- $\gamma$ ), and Granulocyte-macrophage colony-stimulating factor (GM-CSF).[\[10\]](#)[\[12\]](#) This inflammatory milieu recruits other immune cells, such as macrophages and B cells, which contribute to the subsequent demyelination, oligodendrocyte loss, and axonal damage that manifest as the clinical signs of EAE.[\[7\]](#)[\[13\]](#)[\[14\]](#)



[Click to download full resolution via product page](#)

Overview of **MOG(35-55)**-Induced Autoimmune Response.

# Experimental Protocol: MOG(35-55) EAE Induction in C57BL/6 Mice

This section provides a detailed, synthesized methodology for inducing chronic EAE in C57BL/6 mice, a commonly used and well-characterized model.[15][7]

## 1. Materials and Reagents

- Animals: Female C57BL/6 mice, 8-12 weeks old.[16]
- Antigen: **MOG(35-55)** peptide (Sequence: MEVGWYRSPFSRVVHLYRNGK), lyophilized powder.[2][9]
- Adjuvant: Complete Freund's Adjuvant (CFA) containing *Mycobacterium tuberculosis* H37Ra (e.g., 4 mg/mL).[16]
- Toxin: Pertussis toxin (PTX) from *Bordetella pertussis*.[17]
- Solutions: Sterile Phosphate-Buffered Saline (PBS) and 0.9% NaCl solution.

## 2. Preparation of Reagents

- **MOG(35-55)** Solution: Dissolve lyophilized **MOG(35-55)** in sterile PBS to a final concentration of 2 mg/mL. Store aliquots at -20°C.[15][5]
- MOG/CFA Emulsion:
  - Thaw the **MOG(35-55)** solution and bring CFA to room temperature.
  - In a 1:1 ratio, draw equal volumes of the **MOG(35-55)** solution (2 mg/mL) and CFA (containing 4 mg/mL *M. tuberculosis*) into two separate syringes.[16]
  - Connect the syringes with a three-way stopcock or luer-lock connector.
  - Force the contents back and forth between the syringes for at least 10-20 minutes until a stable, thick, white emulsion is formed. A stable emulsion will not separate when a drop is placed on water.[15]

- Pertussis Toxin (PTX) Solution: Reconstitute PTX in sterile PBS or water to the desired stock concentration and then dilute to the final working concentration (e.g., 2 µg/mL in PBS) for injection. Prepare fresh on the day of use.

### 3. Immunization Procedure

- Day 0:
  - Anesthetize the mice.
  - Subcutaneously (s.c.) inject 100 µL of the MOG/CFA emulsion at two distinct sites on the flank or back (total volume of 200 µL per mouse, delivering 200 µg of **MOG(35-55)**).[\[16\]](#) [\[17\]](#)
  - Administer the first dose of PTX (typically 200 ng in 100-200 µL PBS) via intraperitoneal (i.p.) injection.[\[16\]](#)[\[18\]](#)
- Day 2:
  - Administer a second dose of PTX (200 ng in 100-200 µL PBS) via i.p. injection.[\[15\]](#)[\[18\]](#)

[Click to download full resolution via product page](#)Workflow for **MOG(35-55)**-Induced EAE.

#### 4. Monitoring and Scoring

- Monitor mice daily for clinical signs of EAE and body weight, starting around day 7 post-immunization.
- Disease onset typically occurs between 9 and 14 days post-immunization.[15][17]
- The peak of the disease is usually reached 3 to 5 days after onset.[17]
- Use a standardized 0-5 scoring system to quantify disease severity.

## Quantitative Data and Expected Outcomes

### Clinical Scoring

The severity of paralysis is the primary clinical outcome measured in the EAE model. A standardized scoring system is crucial for reproducible results.

| Clinical Score | Description of Symptoms                                      |
|----------------|--------------------------------------------------------------|
| 0              | No clinical signs of EAE.                                    |
| 1              | Limp tail or tail weakness.[19][20]                          |
| 2              | Weakness in hind limbs or complete tail paralysis.[19][20]   |
| 3              | Complete hind limb paralysis.[19][20]                        |
| 4              | Hind limb paralysis with forelimb weakness or paralysis.[19] |
| 5              | Moribund state or death.[19][20]                             |

**Table 1.** Standardized Clinical Scoring System for **MOG(35-55)** EAE.

## Immunological Profiles

The neuroinflammatory state is reflected by distinct changes in cytokine production and immune cell populations within the CNS and periphery.

| Parameter                   | MOG(35-55) EAE Mice                                                                                                                                                | Control / Tolerized Mice                                                         |
|-----------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|
| Pro-inflammatory Cytokines  | Significantly elevated: IL-17, IFN- $\gamma$ , IL-1 $\beta$ , IL-6, TNF- $\alpha$ . <a href="#">[11]</a> <a href="#">[21]</a>                                      | Baseline or low levels.                                                          |
| Anti-inflammatory Cytokines | Reduced or unchanged: IL-10 levels may vary.                                                                                                                       | Significantly elevated: IL-10, IL-27 (in tolerized states). <a href="#">[11]</a> |
| Key T-Cell Subsets          | Increased: Pathogenic Th17 (CD4+IL-17+) and Th1 (CD4+IFN- $\gamma$ +) cells are critical effectors. <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> | Predominance of regulatory T cells (Tregs).                                      |
| CNS Infiltrating Cells      | Massive infiltration: Mononuclear cells, including CD4+ and CD8+ T cells, B cells, and macrophages, in the spinal cord. <a href="#">[21]</a>                       | Minimal to no immune cell infiltration.                                          |

**Table 2.** Typical Immunological Profile in **MOG(35-55)** EAE.

## Histopathology

Histopathological analysis of the CNS, particularly the spinal cord, is essential for confirming the pathological hallmarks of the disease.

| Histological Feature | Observation in MOG(35-55)<br>EAE                                                                                 | Staining Method                    |
|----------------------|------------------------------------------------------------------------------------------------------------------|------------------------------------|
| Inflammation         | Perivascular and parenchymal inflammatory infiltrates, primarily in the white matter of the spinal cord.[13][21] | H&E                                |
| Demyelination        | Focal areas of myelin loss (demyelinating plaques) corresponding with inflammatory lesions.[13][21]              | Luxol Fast Blue (LFB)              |
| Axonal Damage        | Axon loss and damage can be observed, which contributes to permanent neurological deficits.[7][22]               | Silver Stains, IHC (e.g., for APP) |
| Gliosis              | Activation and proliferation of astrocytes (astrogliosis) and microglia surrounding the lesions.[8][23]          | IHC (e.g., for GFAP, Iba1)         |

**Table 3.** Key Histopathological Findings in the CNS.

## Key Signaling Pathways in MOG(35-55) Pathogenesis

The development of pathogenic Th17 cells, central to **MOG(35-55)** EAE, is driven by the IL-23/IL-17 signaling axis. This involves intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

Following T-cell receptor (TCR) engagement with the MOG peptide, cytokine signaling directs T-cell fate. IL-23, which is critical for the expansion and stabilization of Th17 cells, binds to its receptor (IL-23R) on T cells.[12] This binding activates JAK2 and TYK2, which in turn phosphorylate and activate STAT3.[24] Activated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor, inducing the expression of RORyt, the master regulator for Th17 differentiation. RORyt then drives the transcription of IL-17 and other Th17-associated

effector molecules. Studies have shown that suppression of the JAK/STAT and NF-κB pathways is associated with reduced IL-17 production and amelioration of EAE.[11][25]



[Click to download full resolution via product page](#)

IL-23/JAK/STAT Signaling in Th17 Cell Differentiation.

## Applications and Limitations

The **MOG(35-55)**-induced EAE model is a cornerstone of MS research, offering a robust platform for:

- Therapeutic Screening: Testing the efficacy of novel anti-inflammatory and neuroprotective compounds.[4]
- Pathogenesis Studies: Dissecting the roles of specific genes, immune cells, and signaling pathways using transgenic mice.[15][19]
- Biomarker Discovery: Identifying potential biomarkers of disease activity and progression. [18]

However, it is crucial to acknowledge the model's limitations:

- Species Differences: The mouse immune system and CNS differ from humans.
- Antigen Specificity: The model is driven by a response to a single peptide, whereas MS is believed to involve a more complex, heterogeneous autoimmune response.[26]
- Disease Course: While the chronic model in C57BL/6 mice mimics aspects of progressive MS, it does not fully replicate the relapsing-remitting course seen in most MS patients.[3][8]
- B-Cell Role: The role of B cells is less prominent in **MOG(35-55)** peptide-induced EAE compared to models using the full MOG protein or what is observed in human MS.[26]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. genscript.com [genscript.com]
- 2. MOG 35–55 Peptide – Key Epitope in MS Research | p&e [peptides.de]
- 3. Mog (35-55) | 149635-73-4 [chemicalbook.com]
- 4. mdbioproducts.com [mdbioproducts.com]
- 5. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 6. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair [escholarship.org]
- 8. Modeling Multiple Sclerosis in the Two Sexes: MOG35-55-Induced Experimental Autoimmune Encephalomyelitis [jove.com]
- 9. jpt.com [jpt.com]
- 10. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 11. MOG35-55 i.v suppresses experimental autoimmune encephalomyelitis partially through modulation of Th17 and JAK/STATs pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. Spinal cord histopathology of MOG peptide 35-55-induced experimental autoimmune encephalomyelitis is time- and score-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibody response in MOG(35-55) induced EAE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Clinical course of myelin oligodendrocyte glycoprotein 35–55 induced experimental autoimmune encephalomyelitis is aggravated by glia maturation factor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oncotarget.com [oncotarget.com]
- 22. Behavioral and pathological outcomes in MOG 35-55 experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nox2-dependent neuroinflammation in an EAE model of multi... [degruyterbrill.com]
- 24. dovepress.com [dovepress.com]
- 25. MOG(35-55) i.v suppresses experimental autoimmune encephalomyelitis partially through modulation of Th17 and JAK/STAT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bnac.net [bnac.net]
- To cite this document: BenchChem. [A Technical Guide to MOG(35-55) for Modeling Autoimmune Neuroinflammation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612354#introduction-to-mog-35-55-for-modeling-autoimmune-neuroinflammation]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)